5-bromo-2-chloroBenzenesulfonic acid
CAS No.:
Cat. No.: VC4052966
Molecular Formula: C6H4BrClO3S
Molecular Weight: 271.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4BrClO3S |
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Molecular Weight | 271.52 g/mol |
IUPAC Name | 5-bromo-2-chlorobenzenesulfonic acid |
Standard InChI | InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |
Standard InChI Key | ZPCKSRTZOTUVFC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |
Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) features a benzene ring substituted with bromine at position 5, chlorine at position 2, and a carboxylic acid group at position 1. The molecular weight is 235.46 g/mol, with the InChI key FGERXQWKKIVFQG-UHFFFAOYSA-N
confirming its stereochemical uniqueness .
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 154–156°C (literature) | |
Boiling Point | 297.5–351.5°C (experimental) | |
Density | 1.7312 g/cm³ | |
Water Solubility | 2.63 g/L @ 20°C | |
pKa | 2.49 ± 0.25 (predicted) |
The compound exists as an off-white crystalline powder, stable under dry, room-temperature storage . Its solubility extends to ethanol and organic solvents, facilitating its use in heterogeneous reaction systems .
Synthetic Methodologies
Bromination of 2-Chlorobenzonitrile
A widely adopted route involves brominating 2-chlorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid. Key steps include:
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Bromination: At 30°C, 2-chlorobenzonitrile reacts with NBS (1:1 molar ratio) in H₂SO₄, yielding 5-bromo-2-chlorobenzonitrile with >99% selectivity .
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Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (NaOH, 90°C, 4 h) to form 5-bromo-2-chlorobenzoate, followed by acidification with HCl to precipitate the final product .
This method achieves an 85.9% yield and 99.9% HPLC purity, avoiding hazardous intermediates like trichlorotoluene .
Alternative Routes
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Direct Bromination of 2-Chlorobenzoic Acid: Using sodium sulfide and NBS in H₂SO₄ at 30°C, this one-pot synthesis yields 85% product but generates sulfur byproducts requiring purification .
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Electrocatalytic Dehalogenation: Ag/Cu electrodes facilitate sequential C-Br and C-Cl bond cleavage in BCBA, producing benzoic acid via hydrogen addition .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing carboxylic acid group directs electrophiles to the meta position, but bromine and chlorine substituents limit further halogenation. Decarboxylation occurs at >300°C, forming 5-bromo-2-chlorobenzene derivatives .
Catalytic Dehalogenation
BCBA serves as a model substrate for studying C-X bond cleavage. Kinetic studies show C-Br bonds (bond dissociation energy ≈ 65 kcal/mol) react 4× faster than C-Cl bonds (≈81 kcal/mol) under electrocatalytic conditions .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
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SGLT-2 Inhibitors: BCBA is a key precursor to dapagliflozin (anti-diabetic) and empagliflozin (cardioprotective agent). Patent CN113321577A details its use in glycoside coupling reactions to enhance pharmacokinetic profiles .
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Deuterated Analogues: BCBA undergoes isotopic exchange to produce 2-chloro-5-deuteriobenzoic acid, a tracer in metabolic studies .
Materials Science
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Polymer Additives: Incorporated into epoxy resins, BCBA improves flame retardancy by releasing HBr and HCl during thermal decomposition .
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Coordination Complexes: The carboxylate group binds transition metals (e.g., Cu²⁺), forming catalysts for Ullmann coupling reactions .
Parameter | Data | Source |
---|---|---|
Acute Oral Toxicity (LD₅₀) | >2,000 mg/kg (rat) | |
Skin Irritation | Non-irritating (OECD 404) | |
Biodegradability | 28% in 28 days (OECD 301B) |
Waste Management
Brominated byproducts from BCBA synthesis require neutralization with NaHCO₃ before disposal. Incineration with alkali scrubbers prevents HBr/HCl emissions .
Recent Innovations and Patents
Process Optimization
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Continuous Flow Synthesis: Patent CN113321577A describes a tubular reactor system that reduces reaction time from 24 h to 6 h while maintaining 99% yield .
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Solvent Recycling: Methanol/water mixtures from crystallization steps are distilled and reused, cutting solvent costs by 40% .
Analytical Advances
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